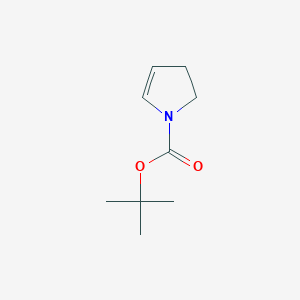

![molecular formula C18H31NO2 B1278616 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- CAS No. 745767-97-9](/img/structure/B1278616.png)

1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-

Descripción general

Descripción

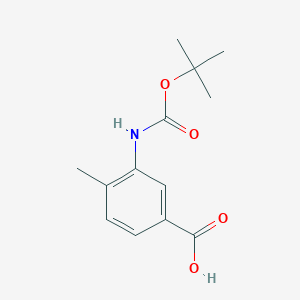

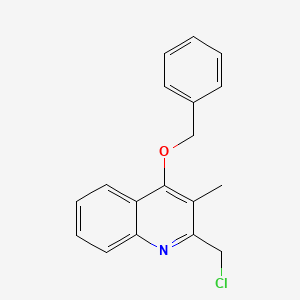

The compound "1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-" is a derivative of 2-amino-1,3-propanediol, which is a molecule of interest in various fields including medical and pharmaceutical research. The compound is characterized by the presence of an amino group attached to a propanediol backbone, and it can be modified with various substituents to alter its properties and potential applications .

Synthesis Analysis

The synthesis of 2-amino-1,3-propanediol has been described using malonic acid diethyl ester as a starting material. The process involves nitrosation followed by reduction with sodium in ethanol. This method yields the desired product with a total yield of 53.5% and is confirmed by 1H-NMR. The synthesis route is noted for its low overall cost and moderate reaction conditions, making it suitable for industrial production .

Molecular Structure Analysis

A related compound, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been synthesized and its structure characterized by various analytical techniques including FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group and exhibits an intramolecular N–H…O hydrogen bond, which generates an S(6) graph-set motif. In the crystal, molecules are linked by N–H…O hydrogen bonds, forming a two-dimensional network. This detailed analysis of the molecular structure provides insights into the potential reactivity and interactions of the compound .

Chemical Reactions Analysis

While specific chemical reactions of "1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-" are not detailed in the provided papers, the presence of amino and hydroxyl groups in the propanediol structure suggests that it could participate in a variety of chemical reactions. These may include reactions with carboxylic acids to form amides, esterification with acid chlorides or anhydrides, and potential cyclization reactions depending on the substituents present .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly detailed in the provided papers. However, the structural analysis and synthesis methods suggest that the compound would exhibit properties typical of amino alcohols, such as solubility in water and organic solvents, potential for hydrogen bonding, and reactivity towards electrophiles and nucleophiles. The presence of substituents like aryl groups would further influence properties like melting point, boiling point, and stability .

Aplicaciones Científicas De Investigación

Immunomodulatory Applications

1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-, known as FTY720, has been extensively researched for its immunosuppressive properties. Studies have focused on its potential as an immunosuppressant in organ transplantation and autoimmune disorders (GU Zong-ru, 2006). Another study highlights the synthesis of FTY720, emphasizing its role in inhibiting rejection in organ transplantation (Li Song, 2009).

Magnetic Cooling Applications

A study on mixed-valent Mn supertetrahedra and planar discs using 2-amino-2-[2-(4-heptylphenyl)ethyl]-1,3-propanediol explores its application in magnetic cooling, highlighting its potential as an efficient refrigerant in low-temperature applications (M. Manoli et al., 2008).

Antimicrobial Properties

Research on 1,3-propanediol compounds, including 2-amino-2-[2-(4-heptylphenyl)ethyl]-1,3-propanediol, demonstrates antimicrobial properties in cutting fluids, making it relevant in industrial applications (E. Bennett et al., 1983).

Neuroprotective Effects

The compound's neuroprotective effects have been studied, particularly its direct cytoprotective impact on oligodendrocyte progenitors. This research suggests its potential therapeutic use in neurological conditions like multiple sclerosis (Rochelle P. Coelho et al., 2007).

Chemical Synthesis and Properties

Studies on the synthesis and properties of oxirane compounds, including 2-amino-2-[2-(4-heptylphenyl)ethyl]-1,3-propanediol, have been conducted to understand their chemical behavior and potential applications in various fields (SuamiTetsuo et al., 1956).

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-2-[2-(4-heptylphenyl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)12-13-18(19,14-20)15-21/h8-11,20-21H,2-7,12-15,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQGLIFMOHCDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445888 | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- | |

CAS RN |

745767-97-9 | |

| Record name | Des(octyl)heptyl fingolimod | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745767979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(OCTYL)HEPTYL FINGOLIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYU7NJ2AQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B1278538.png)

![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)